molecular formula C18H25N3O4 B15105187 Tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate

Tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate

Cat. No.: B15105187
M. Wt: 347.4 g/mol
InChI Key: QLZVZXFEVKPETR-UHFFFAOYSA-N
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Description

Tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a phenylpyrrolidinone moiety, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a phenylpyrrolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with similar functional groups but lacking the phenylpyrrolidinone moiety.

    Phenylpyrrolidinone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

Tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C18H25N3O4

Molecular Weight

347.4 g/mol

IUPAC Name

tert-butyl N-[2-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]ethyl]carbamate

InChI

InChI=1S/C18H25N3O4/c1-18(2,3)25-17(24)20-10-9-19-16(23)13-11-15(22)21(12-13)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,19,23)(H,20,24)

InChI Key

QLZVZXFEVKPETR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2

Origin of Product

United States

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